molecular formula C16H12ClNO2 B2487738 N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207021-89-3

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2487738
CAS No.: 1207021-89-3
M. Wt: 285.73
InChI Key: SUEAAYJXUVSFGU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the indene core, which imparts unique chemical and biological properties. Indene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with indan-1-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its indene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-4-8-14(13)18-16(20)12-9-15(19)11-6-2-1-5-10(11)12/h1-8,12H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEAAYJXUVSFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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